Andropanolide
Overview
Description
Andropanolide is a natural diterpenoid compound isolated from the herbaceous plant Andrographis paniculata, which is widely found in Asian countries such as India, China, Malaysia, Indonesia, Philippines, and Vietnam . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties .
Mechanism of Action
Target of Action
Andropanolide, a natural product derived from Andrographis paniculata, has been found to primarily target Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. This compound also exhibits anti-HIV, antimalarial, and anticancer activities .
Mode of Action
This compound interacts with its targets, primarily NOS, and inhibits the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . This interaction results in a significant reduction in the inflammatory response, as NO is a key mediator of inflammation .
Biochemical Pathways
This compound acts on multiple cellular targets in the inflammatory signal transduction pathways, resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . It is also able to inhibit NF-kB activation, a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .
Result of Action
This compound exerts cytotoxicity toward various carcinoma cells, including LNCaP, HepG2, KB, MCF7, and SK-Mel2, with IC50 values ranging from 31.8 to 45.9 µM . It also significantly inhibits the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 value of 13.4 µM .
Biochemical Analysis
Biochemical Properties
Andropanolide plays a crucial role in various biochemical reactions. It exerts cytotoxicity towards carcinoma cells and significantly inhibits the overproduction of nitric oxide in lipopolysaccharide-stimulated RAW264.7 macrophages . This compound interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB). These interactions result in the inhibition of pro-inflammatory mediators and modulation of immune responses .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to induce apoptosis in human cervical cancer cells by modulating intracellular pH regulation and inhibiting cellular migration . Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and enzymes . This compound also impacts gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the function of P-glycoprotein, an ATP-driven efflux pump, and the NF-κB pathway, which is involved in inflammation and apoptosis . This compound binds to DNA and inhibits transcription factors required for cell proliferation and survival, such as NF-κB . Additionally, it reduces the activation of transcription factors like AP-1, STAT3, and NFAT, further contributing to its anti-inflammatory and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for six months or at -20°C for one month . Long-term studies have shown that this compound maintains its cytotoxic and anti-inflammatory properties over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and iNOS, leading to the inhibition of pro-inflammatory mediators . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its anticancer and anti-inflammatory properties . The modulation of these pathways is crucial for the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of andropanolide involves the extraction of the compound from the aerial parts of Andrographis paniculata. The methanol extract of the plant is subjected to chromatographic separations to isolate this compound . The chemical structure of this compound is elucidated based on comprehensive analyses of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Andrographis paniculata using solvents such as methanol. The extract is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Andropanolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Andropanolide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Andropanolide is structurally similar to other diterpenoids isolated from Andrographis paniculata, such as:
- Andrographolide
- 14-Deoxy-11,12-didehydroandrographolide
- Dehydroandrographolide
- 14-Deoxyandrographolide
- Deoxyandrographolide
- 14-Deoxy-17-hydroxyandrographolide
- 14-Deoxy-11-hydroxyandrographolide
- 14-Deoxy-12-hydroxyandrographolide
- Vitexolide D
Uniqueness: this compound stands out due to its potent cytotoxicity towards various carcinoma cells and its significant inhibition of nitric oxide overproduction in macrophages . These properties make it a promising candidate for further research and development in therapeutic applications.
Properties
IUPAC Name |
(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-QPSYGYIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Andropanolide and what other related compounds have been identified?
A1: this compound is a labdane-type diterpenoid found in the leaves of the plant Andrographis paniculata []. It is often found alongside other diterpenoids including Andrographolide, a compound from which this compound can be synthesized via rearrangement []. Other related compounds isolated from Andrographis paniculata include Andrographiside, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographiside [].
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated cytotoxic activity against several cancer cell lines in vitro, including LNCaP (prostate cancer), HepG2 (liver cancer), KB (nasopharyngeal carcinoma), MCF7 (breast cancer), and SK-Mel2 (melanoma) []. Additionally, this compound shows anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [].
Q3: Has the potential of this compound as an antiviral agent been investigated?
A3: Yes, computational studies have explored the potential of this compound and other compounds from Andrographis paniculata as antiviral agents against SARS-CoV-2 []. These studies involved molecular docking simulations to assess interactions with key viral proteins, NSP3 and NSP5 [].
Q4: What analytical techniques are typically used to characterize this compound?
A4: The structure and stereochemistry of this compound has been elucidated through X-ray crystallographic analysis []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural characterization of this compound and related compounds isolated from natural sources [].
Q5: Are there any known structure-activity relationship (SAR) studies regarding this compound?
A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, research on related diterpene lactones from Andrographis paniculata suggests that structural variations can significantly influence their anti-inflammatory properties []. For instance, Andrographolide and 3,19‐isopropylidene‐andrographolide displayed potent inhibition of NO production, highlighting the importance of specific structural features for biological activity []. Further research focusing specifically on this compound modifications is needed to establish comprehensive SAR understanding.
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